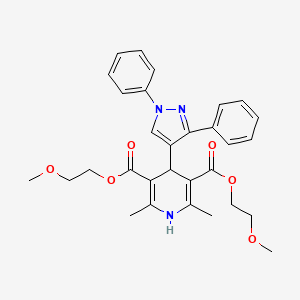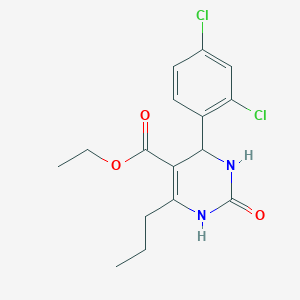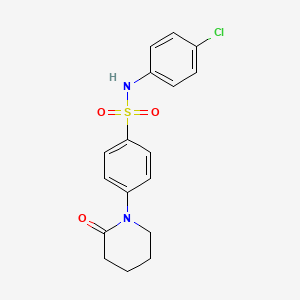
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, also known as DMTCP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMTCP is a tryptophan derivative that has been synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This leads to cell cycle arrest and apoptosis in cancer cells, while also reducing inflammation in the body.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have antioxidant effects, which can help to protect cells from damage caused by free radicals. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide in lab experiments is that it is a relatively stable compound, making it easier to handle and store than some other compounds. Additionally, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to be effective at low concentrations, which can help to reduce costs in lab experiments. However, one limitation of using N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is that its mechanism of action is not fully understood, which can make it difficult to design experiments that target specific pathways.
Orientations Futures
There are several future directions for N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide research. One area of interest is in the development of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide-based therapies for cancer and inflammatory diseases. Additionally, there is potential for N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide to be used in combination with other compounds to enhance its therapeutic effects. Further research is also needed to better understand the mechanism of action of N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is a chemical compound that has shown promise in scientific research due to its potential therapeutic applications. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the development of new therapies. While there is still much to be learned about N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, its potential benefits make it an important area of research for the future.
Méthodes De Synthèse
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide is synthesized through a multi-step process that involves the reaction of tryptophan with 3,5-dimethylbenzoyl chloride to form N-(3,5-dimethylphenyl)tryptophanamide. This compound is then reacted with phenoxyacetyl chloride to produce N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide, which is the final product.
Applications De Recherche Scientifique
N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. Studies have shown that N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(3,5-dimethylphenyl)-N-(phenoxycarbonyl)tryptophanamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
phenyl N-[1-(3,5-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-17-12-18(2)14-20(13-17)28-25(30)24(29-26(31)32-21-8-4-3-5-9-21)15-19-16-27-23-11-7-6-10-22(19)23/h3-14,16,24,27H,15H2,1-2H3,(H,28,30)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCZLWHIVJXPYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(benzoylamino)phenyl]-2-methoxybenzamide](/img/structure/B5133360.png)


![N-(2-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5133389.png)

![2,2'-(1,2-phenylenediimino)bis[6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol]](/img/structure/B5133394.png)
![2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B5133396.png)
![4-chloro-N-({[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5133412.png)
![1-methyl-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5133417.png)
![N-cyclopentyl-4-{[(4-methoxyphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5133423.png)
![1-fluoro-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5133433.png)


![1-(4-chlorophenyl)-3-[(3,4-dichlorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5133457.png)